molecular formula C9H9ClO5S B012299 Methyl 2-(chlorosulfonyl)-4-methoxybenzoate CAS No. 108318-75-8

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate

Cat. No.: B012299
CAS No.: 108318-75-8
M. Wt: 264.68 g/mol
InChI Key: OJRCIKNACBOQPP-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is an organosulfur compound with the molecular formula C9H9ClO5S. This compound is characterized by the presence of a chlorosulfonyl group attached to a benzoate ester, which is further substituted with a methoxy group. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the development of biochemical assays and as a reagent in protein modification.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: In the production of dyes, pigments, and agrochemicals

Mechanism of Action

The compound’s mechanism of action depends on its specific application. As an intermediate in organic synthesis, it participates in various reactions, such as acylation, amidation, and esterification. Its reactivity arises from the electrophilic nature of the chlorosulfonyl group, which can react with nucleophiles .

  • Physical and Chemical Properties Analysis

    • Odor : It has a pungent odor due to the chlorosulfonyl group .
  • Safety and Hazards

    • Storage : Store in a refrigerator away from incompatible materials .
  • Future Directions

    • Assess its environmental impact and develop greener synthetic routes .
  • Preparation Methods

    Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-(chlorosulfonyl)-4-methoxybenzoate typically involves a multi-step synthesis starting from readily available precursors. One common method involves the diazotization of 4-methoxyaniline followed by sulfonylation. The reaction conditions often include the use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant . This method is advantageous due to its simplicity, environmental friendliness, and high catalytic efficiency.

    Industrial Production Methods: For industrial production, the process is optimized to improve yield and purity while minimizing waste. The use of sodium hypochlorite accelerates the generation of sulfonyl chloride, converting the sulfonic acid intermediate into the desired sulfonyl chloride efficiently . This method is suitable for large-scale production due to its cost-effectiveness and reduced environmental impact.

    Chemical Reactions Analysis

    Types of Reactions: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:

      Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

      Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.

      Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

    Common Reagents and Conditions:

      Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.

      Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

      Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Major Products:

      Substitution Reactions: Sulfonamides, sulfonate esters, and thiolsulfonates.

      Reduction Reactions: Sulfonamides and sulfonic acids.

      Oxidation Reactions: Sulfonic acid derivatives.

    Comparison with Similar Compounds

    Uniqueness: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate is unique due to the presence of both the chlorosulfonyl and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. The methoxy group provides additional sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.

    Properties

    IUPAC Name

    methyl 2-chlorosulfonyl-4-methoxybenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9ClO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OJRCIKNACBOQPP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9ClO5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60548933
    Record name Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60548933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    264.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    108318-75-8
    Record name Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60548933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name methyl 2-(chlorosulfonyl)-4-methoxybenzoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    To 500 ml of thionyl chloride was added portionwise over 1 hour 100 g of the compound of Example 3. The reaction mixture was stirred 0.5 hours, and 5 ml of dimethylformamide was added over 1 hour. The mixture was refluxed overnight. The orange solution was cooled to ambient temperature and concentrated in vacuo to a yellow semisolid. The reaction product was dissolved in 250 ml dichloromethane, and the solution was concentrated in vacuo. The resulting solid was partitioned between ether and water. The organic phase was washed with water, twice with aqeous sodium bicarbonate, dried over magnesium sulfate. Evaporation of the solvent in vacuo gave 47 g of the title compound, m.p. 69°-72° C.
    Quantity
    500 mL
    Type
    reactant
    Reaction Step One
    Name
    compound
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    5 mL
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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